1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride
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Overview
Description
1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride is a complex organic compound that features a piperidine ring, a benzopyran moiety, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the aminomethyl group, and the coupling with the benzopyran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amines to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or secondary amines.
Scientific Research Applications
1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one: A structurally similar compound with a different aromatic moiety.
4-Phenylpiperidine: A simpler compound that serves as a base structure for various derivatives.
Uniqueness
1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride is unique due to its combination of a piperidine ring, a benzopyran moiety, and an aminomethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, an aminomethyl group, and a benzopyran moiety. Its chemical formula is C20H26N2O⋅HCl, and it has a molecular weight of approximately 354.89 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that derivatives of piperidine compounds may exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Analgesic Properties : The compound has shown promise in preclinical studies for pain relief, potentially through opioid receptor modulation or by influencing pain pathways in the central nervous system .
- Neuroprotective Effects : Some studies have indicated that related compounds can protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : The piperidine structure allows for interaction with various receptors, including dopamine and serotonin receptors. This interaction may play a crucial role in its antidepressant and analgesic properties .
- Inhibition of Enzymatic Activity : Some studies have pointed towards the compound's ability to inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of key neurotransmitters like serotonin .
In Vivo Studies
- Antidepressant-Like Effects :
- Analgesic Activity :
In Vitro Studies
Research involving cell cultures has explored the cytotoxicity and neuroprotective properties of this compound:
- Neuroprotection : In vitro assays demonstrated that the compound could reduce cell death induced by oxidative stress in neuronal cell lines. This effect was associated with decreased reactive oxygen species (ROS) production .
Comparative Analysis
Property | Compound Name | Effect Observed |
---|---|---|
Antidepressant Activity | 1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride | Significant reduction in immobility time |
Analgesic Properties | Same as above | Dose-dependent pain relief |
Neuroprotective Effects | Same as above | Reduced oxidative stress-induced cell death |
Properties
Molecular Formula |
C23H29ClN2O2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-isochromen-6-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C23H28N2O2.ClH/c24-17-23(21-4-2-1-3-5-21)9-11-25(12-10-23)22(26)15-18-6-7-20-16-27-13-8-19(20)14-18;/h1-7,14H,8-13,15-17,24H2;1H |
InChI Key |
MWIWHNSDGBOVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)CC(=O)N3CCC(CC3)(CN)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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